molecular formula C17H20N4O4S B11196101 2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-5-(phenylsulfonyl)pyrimidin-4-amine

2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-5-(phenylsulfonyl)pyrimidin-4-amine

Cat. No.: B11196101
M. Wt: 376.4 g/mol
InChI Key: AIIZZDBOXYBNLU-UHFFFAOYSA-N
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Description

5-(BENZENESULFONYL)-2-{1,4-DIOXA-8-AZASPIRO[45]DECAN-8-YL}PYRIMIDIN-4-AMINE is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(BENZENESULFONYL)-2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}PYRIMIDIN-4-AMINE typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, which can be synthesized from commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(BENZENESULFONYL)-2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}PYRIMIDIN-4-AMINE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific solvents, temperatures, and catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

5-(BENZENESULFONYL)-2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}PYRIMIDIN-4-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(BENZENESULFONYL)-2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(BENZENESULFONYL)-2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}PYRIMIDIN-4-AMINE is unique due to its combination of a benzenesulfonyl group and a spirocyclic structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H20N4O4S

Molecular Weight

376.4 g/mol

IUPAC Name

5-(benzenesulfonyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-4-amine

InChI

InChI=1S/C17H20N4O4S/c18-15-14(26(22,23)13-4-2-1-3-5-13)12-19-16(20-15)21-8-6-17(7-9-21)24-10-11-25-17/h1-5,12H,6-11H2,(H2,18,19,20)

InChI Key

AIIZZDBOXYBNLU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C3=NC=C(C(=N3)N)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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